

# A New Generation of Menin-MLL1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The interaction between menin and the MLL1 (KMT2A) protein is a critical dependency in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements or NPM1 mutations. A new generation of small molecule inhibitors targeting this protein-protein interaction has emerged as a promising therapeutic strategy. These agents have demonstrated impressive preclinical activity and compelling clinical responses in heavily pre-treated patient populations, leading to the recent FDA approval of the first-in-class agent, revumenib. This technical guide provides an in-depth overview of the core science behind this novel class of drugs, including their mechanism of action, key preclinical and clinical data, and detailed experimental protocols for their evaluation.

# The Menin-MLL1 Interaction: A Key Oncogenic Driver

Menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene expression. In the context of certain acute leukemias, menin binds to the N-terminus of the MLL1 protein or its oncogenic fusion partners (e.g., MLL-AF4, MLL-AF9). This interaction is essential for tethering the MLL1 complex to chromatin at specific gene loci, leading to the aberrant upregulation of key leukemogenic genes, most notably HOX (especially



HOXA9) and MEIS1.[1][2] These genes are critical for maintaining a proliferative and undifferentiated state in leukemia cells.

The dependency on the menin-MLL1 interaction is a hallmark of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements, as well as AML with NPM1 mutations.[1] Menin inhibitors function by competitively binding to a hydrophobic pocket on menin, thereby disrupting its interaction with MLL1. This leads to the downregulation of the HOX/MEIS1 transcriptional program, inducing differentiation and apoptosis in leukemic blasts. [2]

## Signaling Pathways and Mechanism of Action

The core mechanism of action of menin-MLL1 inhibitors is the disruption of the menin-MLL1 protein-protein interaction, which has downstream effects on gene expression and cellular phenotype.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Menin-MLL1 Inhibitors.

Check Availability & Pricing

# Quantitative Data on a New Generation of Menin-MLL1 Inhibitors

Several menin-MLL1 inhibitors are currently in clinical development, with revumenib and ziftomenib being the most advanced. The following tables summarize key in vitro potency and clinical efficacy data for some of these novel agents.

Table 1: In Vitro Activity of Menin-MLL1 Inhibitors

| Compound                     | Assay Type               | Cell Line            | IC50 (nM)              | Reference |
|------------------------------|--------------------------|----------------------|------------------------|-----------|
| MI-3454                      | Proliferation            | MV4-11 (MLL-<br>AF4) | <50                    | [3]       |
| MI-503                       | Proliferation            | HepG2                | 14                     | [4]       |
| KO-539<br>(Ziftomenib)       | Proliferation            | OCI-AML3<br>(NPM1c)  | Potent Inhibition      | [5]       |
| KO-539<br>(Ziftomenib)       | Proliferation            | MOLM13 (MLL-<br>AF9) | Potent Inhibition      | [5]       |
| VTP50469                     | Proliferation            | MLL-r cell lines     | 13-37                  | [6]       |
| DS-1594a                     | MENIN-MLL<br>Interaction | Biochemical<br>Assay | ≤ 50                   | [7]       |
| JNJ-75276617<br>(Bleximenib) | Proliferation            | KMT2Ar/NPM1m<br>AML  | >95.5-fold selectivity | [2]       |
| D0060-319                    | MENIN-MLL<br>Interaction | FP Binding<br>Assay  | 7.46                   | [8]       |
| D0060-319                    | Proliferation            | MV4-11               | 4.0                    | [8]       |
| D0060-319                    | Proliferation            | MOLM-13              | 1.7                    | [8]       |

Table 2: Clinical Efficacy of Menin-MLL1 Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia



| Drug                             | Trial<br>(Phase)               | Patient<br>Population              | CR/CRh<br>Rate        | ORR                     | Reference |
|----------------------------------|--------------------------------|------------------------------------|-----------------------|-------------------------|-----------|
| Revumenib<br>(SNDX-5613)         | AUGMENT-<br>101 (Phase<br>1/2) | R/R KMT2Ar<br>Leukemia<br>(Adults) | 28%                   | 59%                     | [2]       |
| Revumenib<br>(SNDX-5613)         | AUGMENT-<br>101 (Phase<br>2)   | R/R KMT2Ar<br>Leukemia             | 23%                   | 63%                     |           |
| Ziftomenib<br>(KO-539)           | KOMET-001<br>(Phase 1/2)       | R/R NPM1m<br>AML                   | 47% (at<br>200/300mg) | 59%                     | [9]       |
| Bleximenib<br>(JNJ-<br>75276617) | Phase 1                        | R/R<br>KMT2Ar/NPM<br>1m Leukemia   | N/A                   | Encouraging<br>Activity | [2][10]   |
| DSP-5336                         | Phase 1/2                      | R/R AML                            | N/A                   | Well-tolerated          | [11]      |

CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery; ORR: Overall Response Rate.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of menin-MLL1 inhibitors.

### Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the inhibition of the menin-MLL1 interaction in a biochemical setting.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A New Generation of Menin-MLL1 Inhibitors: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b549389#a-new-generation-of-menin-mll1-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com